N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Description
N-[3-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzoxazole core fused with a methyl-substituted phenyl ring and a 5-nitrofuran carboxamide group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in antimicrobial or antiparasitic drug development, where nitroheterocycles are often employed .
Properties
IUPAC Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c1-11-5-6-14-16(9-11)27-19(21-14)12-3-2-4-13(10-12)20-18(23)15-7-8-17(26-15)22(24)25/h2-10H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUELGCFXFOVOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Amidation: The final step involves the coupling of the benzoxazole derivative with the nitrofuran carboxylic acid to form the desired compound. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, forming corresponding alcohols or ketones.
Reduction: The nitro group in the furan ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of benzoxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of amino derivatives of the furan ring.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide exhibits promising anticancer properties. The compound has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Breast | Apoptosis induction | Significant reduction in cell viability | |
| Lung | Enzyme inhibition | Decreased tumor growth in vivo |
1.2 PDE9A Inhibition
The compound has also been identified as a potent inhibitor of phosphodiesterase 9A (PDE9A), an enzyme implicated in various neurological disorders. Inhibiting PDE9A can enhance the levels of cyclic GMP, leading to neuroprotective effects. This application is particularly relevant for conditions such as Alzheimer's disease and other cognitive impairments .
Table 2: PDE9A Inhibition Studies
| Study Reference | Disease Model | Mechanism of Action | Result |
|---|---|---|---|
| Alzheimer's Mouse Model | cGMP elevation | Improved cognitive function | |
| Neurodegeneration | Neuroprotection | Reduced neuronal apoptosis |
Analytical Chemistry
2.1 Spectroscopic Analysis
This compound can be analyzed using various spectroscopic techniques such as NMR and mass spectrometry. These methods help in confirming the structural integrity and purity of the compound during synthesis and formulation processes.
Pharmacological Studies
3.1 Toxicology Assessments
Toxicological studies are crucial for understanding the safety profile of this compound. Preliminary studies have indicated a favorable safety margin, with low cytotoxicity in non-cancerous cell lines compared to cancerous ones.
Mechanism of Action
The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The compound may inhibit bacterial enzymes or disrupt bacterial cell wall synthesis.
Antifungal Activity: It may interfere with fungal cell membrane integrity or inhibit fungal enzymes.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological activity, and physicochemical properties.
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide
- Structural Differences :
- The phenyl ring attached to the benzoxazole is substituted with a 4-chloro group instead of a methyl group.
- The furan carboxamide carries a 2-nitrophenyl substituent rather than a single nitro group at the 5-position.
- The 2-nitrophenyl group may reduce metabolic stability compared to the 5-nitrofuran, as bulky aromatic substituents can hinder enzymatic degradation .
Triazine Derivatives (D1, D41, D0)
- Structural Differences :
- These compounds (e.g., D1: 3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol) feature a triazine core instead of benzoxazole-furan systems.
- Functional Implications :
- D1 demonstrated anti-predation activity against Tetrahymena when tested on Klebsiella cells, suggesting that sulfur-containing substituents (allylsulfanyl) may disrupt microbial interactions. In contrast, the target compound’s nitro group could act via nitroreductase activation, a common mechanism in antimicrobial prodrugs .
Tetrahydrocarbazole Derivatives
- Structural Differences :
- Examples include N-{3-[(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide, which replaces benzoxazole with a carbazole scaffold.
- Functional Implications: Carbazoles are known for DNA intercalation and kinase inhibition. The acetamide group in these derivatives contrasts with the nitrofuran carboxamide in the target compound, which may prioritize redox-mediated cytotoxicity over intercalation .
Fluorescent Benzoxazole Brighteners
- Structural Differences :
- Compounds like 2-[4-[(E)-2-(4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole (CAS 1533–45–5) utilize benzoxazole for optical applications.
- Functional Implications :
Research Findings and Hypotheses
- The 6-methyl group on benzoxazole may improve lipophilicity, enhancing membrane permeability compared to chlorinated analogs .
- Synthetic Challenges : Unlike triazine derivatives (easily modified with sulfur groups), the benzoxazole-furan system requires precise regioselective nitration, as seen in and , where nitro placement critically impacts reactivity .
- Thermodynamic Stability : The benzoxazole ring’s rigidity may confer greater stability than carbazole or triazine derivatives, which exhibit more conformational flexibility .
Biological Activity
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H17N3O3 |
| Molar Mass | 373.39 g/mol |
| CAS Number | 331447-15-5 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungi (e.g., Candida albicans)
These properties suggest its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has shown promising results in anticancer studies , particularly in inducing apoptosis in cancer cells. Mechanistic studies reveal that it may inhibit specific pathways involved in cell proliferation and survival, including:
- Inhibition of topoisomerase activity
- Induction of oxidative stress , leading to cell death
- Disruption of mitochondrial function , which is critical for cancer cell survival .
In a study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating strong potency compared to established chemotherapeutic agents .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in DNA replication and repair.
- Receptor Modulation : It can modulate receptor activity related to cell signaling pathways that influence growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative damage in cancer cells, promoting apoptosis .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.
Study 2: Cancer Cell Line Testing
In vitro testing on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
